molecular formula C7H12N4 B8654766 N-(2-pyrazinyl)-1,3-diaminopropane CAS No. 125767-33-1

N-(2-pyrazinyl)-1,3-diaminopropane

Cat. No.: B8654766
CAS No.: 125767-33-1
M. Wt: 152.20 g/mol
InChI Key: JEMXVGGRPVPTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyrazinyl)-1,3-diaminopropane is a nitrogen-containing heterocyclic compound with a pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrazinyl)-1,3-diaminopropane typically involves the reaction of pyrazine derivatives with appropriate amines. One common method involves the reaction of 2-chloropyrazine with 3-aminopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrazinyl)-1,3-diaminopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated pyrazine derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.

    Substitution: Halogenated pyrazine derivatives, nucleophiles (amines, thiols); solvents like dimethylformamide or acetonitrile; room temperature to elevated temperatures.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

N-(2-pyrazinyl)-1,3-diaminopropane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-pyrazinyl)-1,3-diaminopropane involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it can inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrazine: A simpler analog with a single amino group attached to the pyrazine ring.

    3-Aminopyrazine: Another analog with the amino group positioned differently on the pyrazine ring.

    2-(2-Aminoethylamino)pyrazine: A compound with a similar structure but with a different alkyl chain length.

Uniqueness

N-(2-pyrazinyl)-1,3-diaminopropane is unique due to the presence of both a pyrazine ring and a 3-aminopropylamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structure allows for versatile modifications, enabling the synthesis of a wide range of derivatives with tailored properties for specific research and industrial purposes .

Properties

CAS No.

125767-33-1

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-pyrazin-2-ylpropane-1,3-diamine

InChI

InChI=1S/C7H12N4/c8-2-1-3-10-7-6-9-4-5-11-7/h4-6H,1-3,8H2,(H,10,11)

InChI Key

JEMXVGGRPVPTAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NCCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reacting 2-chloropyrazine with 1,3-diaminopropane by the procedure of Example 93 gives 2-(3-aminopropylamino)-pyrazine and reacting this intermediate with methyl isothiocyanate gives the title compound.
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Synthesis routes and methods II

Procedure details

Reacting 2-chloropyrazine with 1,3-diaminopropane in ethanol containing sodium ethoxide by the procedure of Example 89 gives 2-(3-aminopropylamino)-pyrazine.
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